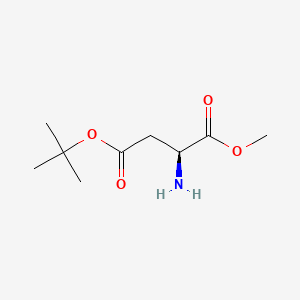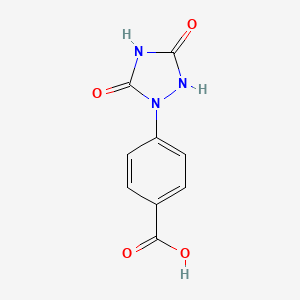
4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile is a useful research compound. Its molecular formula is C12H22N2S and its molecular weight is 226.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photosolvolysis and Spectroscopic Analysis
The compound 4-(2,2-Dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile may share structural similarities or chemical behaviors with other thiomorpholine derivatives, which are often studied for their unique photochemical and photophysical properties. For example, research involving cis-Ru(α-diimine)2(4-aminopyridine)2 complexes, which include various α-diimine ligands such as 1,10-phenanthroline and 2,2'-bipyridine, has provided insights into the photophysics of these systems through high-performance liquid chromatography, UV-visible, emission, and transient absorption spectroscopy. This research could offer a framework for understanding the spectroscopic properties and photosolvolysis reactions of this compound in similar experimental setups (Mariana R. Camilo et al., 2014).
Corrosion Inhibition
Compounds with thiomorpholine moieties and nitrile groups, akin to this compound, have been explored for their potential as corrosion inhibitors. A computational study on novel quinoline derivatives against the corrosion of iron, employing quantum chemical and molecular dynamics simulation approaches, has shown that these compounds can significantly inhibit corrosion. Such studies provide a foundation for investigating this compound as a potential corrosion inhibitor for various metals, contributing to the development of more efficient and environmentally friendly corrosion protection strategies (Şaban Erdoğan et al., 2017).
Antimicrobial Applications
Research into thiomorpholine derivatives, such as the synthesis and antimicrobial activity of 4–thiomorpholine-4ylbenzohydrazide derivatives, highlights the potential of these compounds in developing new antimicrobial agents. The study involved synthesizing various thiomorpholine derivatives and testing their antimicrobial efficacy, laying the groundwork for further exploration of this compound in similar biomedical applications. This could lead to the discovery of new, potent bioactive molecules with applications in treating microbial infections (D. Kardile & N. Kalyane, 2010).
Properties
IUPAC Name |
4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2S/c1-11(2,9-13)5-6-14-7-8-15-12(3,4)10-14/h5-8,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWWYDHYSJNVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCS1)CCC(C)(C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1713603-18-9 |
Source


|
| Record name | 4-(2,2-dimethylthiomorpholin-4-yl)-2,2-dimethylbutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone](/img/structure/B2522528.png)
![2,2-diphenyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2522529.png)
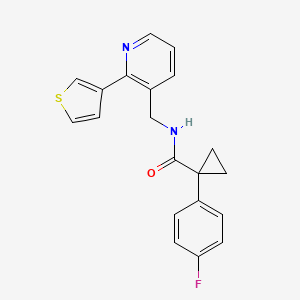
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)
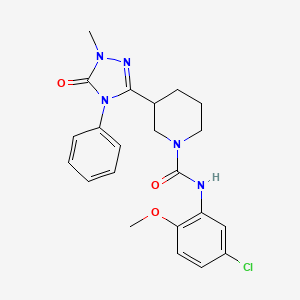
![9b-(4-chlorophenyl)-1-(4-methylbenzoyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B2522539.png)
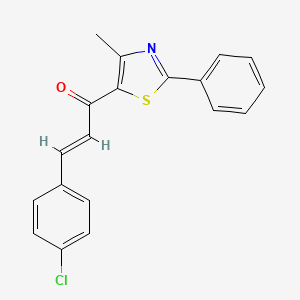
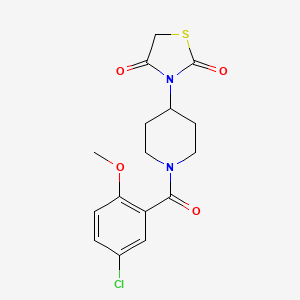

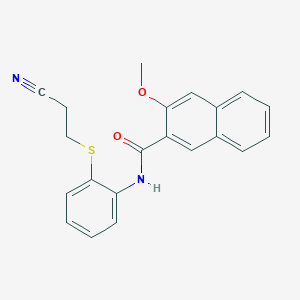
![7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2522546.png)

